molecular formula C15H15ClN2O3S B5840588 N-(2-chlorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide

N-(2-chlorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide

Cat. No.: B5840588
M. Wt: 338.8 g/mol
InChI Key: QCTYJMWOYRYPQP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide is an organic compound that features a chlorophenyl group and a phenylsulfonyl group attached to a beta-alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide typically involves the reaction of 2-chloroaniline with phenylsulfonyl chloride under basic conditions to form the intermediate N-(2-chlorophenyl)-N-(phenylsulfonyl)amine. This intermediate is then reacted with beta-alanine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-N’-benzoyl thiourea: Similar in structure but contains a thiourea group instead of a beta-alaninamide backbone.

    N-(2-chlorophenyl)-maleimide: Contains a maleimide group instead of a beta-alaninamide backbone.

Uniqueness

N-(2-chlorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide is unique due to the presence of both a chlorophenyl group and a phenylsulfonyl group, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(2-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-13-8-4-5-9-14(13)18-15(19)10-11-17-22(20,21)12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTYJMWOYRYPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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